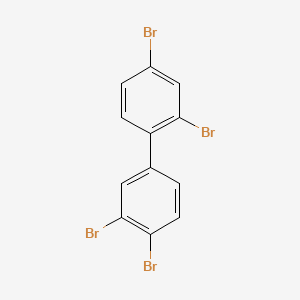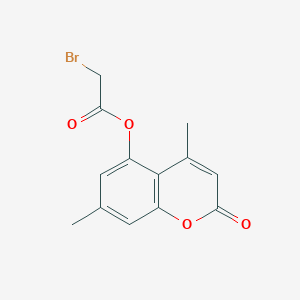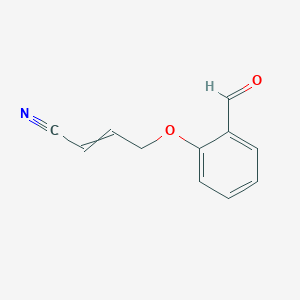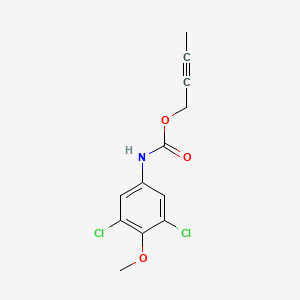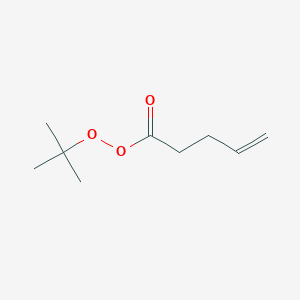
tert-Butyl pent-4-eneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl pent-4-eneperoxoate is an organic peroxide compound characterized by the presence of a tert-butyl group and a pent-4-ene chain with a peroxoate functional group. Organic peroxides are known for their ability to decompose and release free radicals, making them valuable in various chemical processes, including polymerization and oxidation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl pent-4-eneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with pent-4-ene under controlled conditions. The reaction typically involves the use of a catalyst, such as a metal salt or an acid, to facilitate the formation of the peroxoate bond. The reaction is carried out at low temperatures to prevent the decomposition of the peroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl pent-4-eneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules.
Reduction: Under certain conditions, it can be reduced to form tert-butyl alcohol and other by-products.
Substitution: The peroxoate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and organic solvents. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Major products include epoxides and alcohols.
Reduction: Major products include tert-butyl alcohol and pent-4-ene.
Substitution: Products vary depending on the substituent introduced, such as halogenated alkenes or ethers.
Aplicaciones Científicas De Investigación
tert-Butyl pent-4-eneperoxoate has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions to produce polymers with specific properties.
Biology: Investigated for its potential role in oxidative stress studies and as a tool to generate reactive oxygen species in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals, including antioxidants and stabilizers for plastics and rubbers.
Mecanismo De Acción
The mechanism of action of tert-Butyl pent-4-eneperoxoate involves the decomposition of the peroxoate bond to generate free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, the compound can induce oxidative stress by generating reactive oxygen species, which can interact with cellular components and affect cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl hydroperoxide: A simpler peroxide with similar oxidizing properties.
tert-Butyl peroxybenzoate: Another organic peroxide used in polymerization reactions.
tert-Butyl peroxyacetate: Known for its use as a polymerization initiator.
Uniqueness
tert-Butyl pent-4-eneperoxoate is unique due to its specific structure, which combines the reactivity of a peroxoate group with the stability of a tert-butyl group. This combination allows for controlled decomposition and the generation of free radicals under specific conditions, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
84210-61-7 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
tert-butyl pent-4-eneperoxoate |
InChI |
InChI=1S/C9H16O3/c1-5-6-7-8(10)11-12-9(2,3)4/h5H,1,6-7H2,2-4H3 |
Clave InChI |
QOAAVHKGJQTNCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=O)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



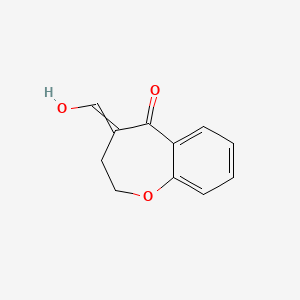
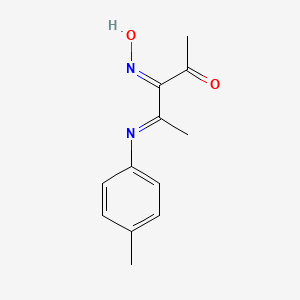
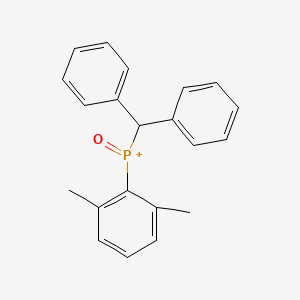
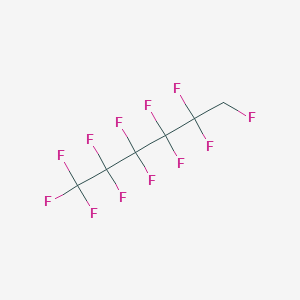
phosphanium bromide](/img/structure/B14411984.png)
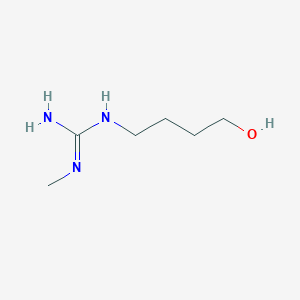
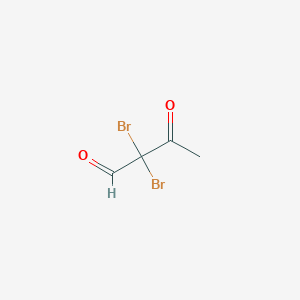
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)

